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molecular formula C9H8N2O3 B8738604 4-Methyl-2-phenyl-1,2,4-oxadiazolidine-3,5-dione

4-Methyl-2-phenyl-1,2,4-oxadiazolidine-3,5-dione

Cat. No. B8738604
M. Wt: 192.17 g/mol
InChI Key: GUOSTCNOENHJRQ-UHFFFAOYSA-N
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Patent
US04190431

Procedure details

1-Methyl-3-phenyl-3-hydroxyurea (10 g; 0.06 mole) was dissolved in a cooled (10° C.) 2 N aqueous sodium hydroxide (0.068 mole) solution (34 ml.). Ethyl chloroformate (6.3 ml; 0.066 mole) was added dropwise at 10°-15° C. with stirring. The stirring was continued for about 1/2 hour after the addition was completed. The desired compound, which precipitated as formed, was removed by filtration, washed with water and dried. The compound was recrystallized from methanol and dried under vacuum to yield solid 2-phenyl-4-methyl-1,2,4-oxadiazolidine-3,5-dione having a melting point of 98°-99° C. and the following elemental analysis as calculated for C9H8N2O3 :
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.068 mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)O)=[O:4].[OH-].[Na+].Cl[C:16]([O:18]CC)=[O:17]>>[C:7]1([N:5]2[C:3](=[O:4])[N:2]([CH3:1])[C:16](=[O:17])[O:18]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNC(=O)N(O)C1=CC=CC=C1
Step Two
Name
Quantity
0.068 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The desired compound, which precipitated
CUSTOM
Type
CUSTOM
Details
as formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The compound was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1OC(N(C1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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